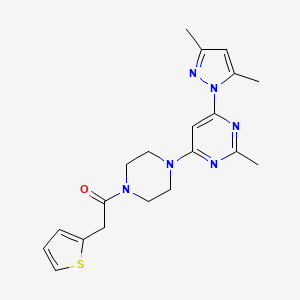

![molecular formula C10H10N2O2S B2478440 Trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 930395-79-2](/img/structure/B2478440.png)

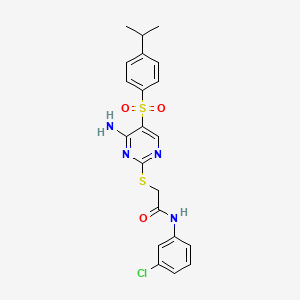

Trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is a chemical compound used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The compound also contains three methyl groups and a carboxylic acid group .Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 222.27 .Applications De Recherche Scientifique

Synthesis and Anti-inflammatory Activities

Pyrimidine derivatives, including structures similar to trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid, have been extensively studied for their wide range of pharmacological effects. These compounds display significant anti-inflammatory effects attributed to their inhibitory responses against various inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. The synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives have been elaborated, providing valuable insights for the development of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (H. Rashid et al., 2021).

Anticancer Activities

Pyrimidine derivatives have shown a broad spectrum of anticancer activities. The synthesis and biological activities of pyrimidine analogs have been extensively reviewed, highlighting their significant potential as anticancer agents. These compounds exert their cell-killing effects through various mechanisms, indicating their ability to interact with diverse enzymes, targets, and receptors. The anticancer potential of pyrimidines in fused scaffolds has been supported by numerous research articles and patent literature, placing these scaffolds at the forefront as potential future drug candidates (R. Kaur et al., 2014).

Applications in Optoelectronic Materials

Functionalized pyrimidines, including quinazolines and pyrimidine derivatives, have been recognized for their applications related to optoelectronics. These compounds are utilized in the synthesis and application of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is of great value for creating novel optoelectronic materials, highlighting the importance of these compounds in the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (G. Lipunova et al., 2018).

Role in Central Nervous System Disorders

Pyrimidine derivatives have also been investigated for their potential effects on the central nervous system (CNS), including anticonvulsant and antidepressant activities. The pharmacological activities of these compounds within the CNS have sparked interest among researchers, leading to the synthesis of a variety of pyrimidine derivatives. The diversity of biological activities associated with these compounds underscores their significance as a class of compounds for new drug development aimed at addressing CNS disorders (Sanjiv Kumar et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Propriétés

IUPAC Name |

2,4,5-trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-4-7-5(2)11-6(3)12-9(7)15-8(4)10(13)14/h1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJMJWLEFKZSRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B2478360.png)

![4-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2478361.png)

![Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2478362.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2478368.png)

![4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2478370.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2478376.png)